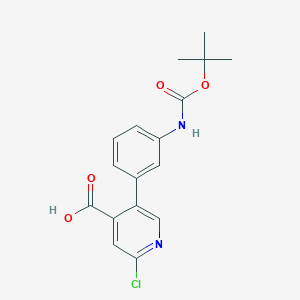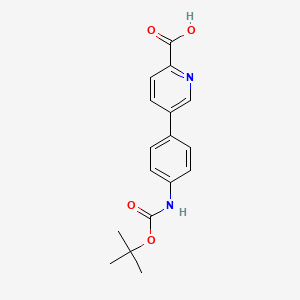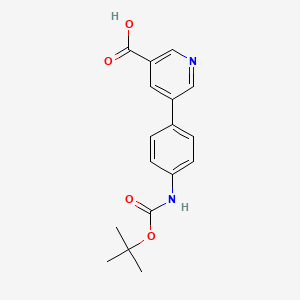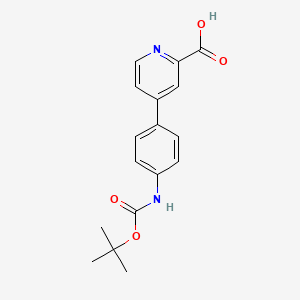![molecular formula C16H16N2O5S B6395237 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% CAS No. 1261924-06-4](/img/structure/B6395237.png)
2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid (2-H5-3-PSPNA) is a synthetic compound that has recently been studied for its potential applications in scientific research. This compound has been found to have a number of biochemical and physiological effects, as well as a variety of advantages and limitations for lab experiments.
Scientific Research Applications
2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has a number of potential applications in scientific research. It has been studied for its potential use as a tool for studying the structure and function of nicotinic acetylcholine receptors (nAChRs), which are involved in a variety of physiological processes. 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has also been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has been studied for its potential use as a tool for studying the structure and function of other proteins, such as proteins involved in signal transduction pathways.
Mechanism of Action
2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% acts as an agonist at the nAChR, meaning that it binds to the receptor and triggers a physiological response. The exact mechanism by which 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% binds to the nAChR is not yet known, however it is thought to involve the formation of a complex between the compound and the receptor. 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% also acts as an inhibitor of AChE, meaning that it binds to the enzyme and prevents it from breaking down acetylcholine. The exact mechanism by which 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% binds to AChE is not yet known, however it is thought to involve the formation of a complex between the compound and the enzyme.
Biochemical and Physiological Effects
2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has a number of biochemical and physiological effects. It has been found to increase the activity of the nAChRs, resulting in an increase in the amount of acetylcholine released into the synapse. This can lead to an increase in the activity of the muscles, as well as an increase in the activity of other neurons. 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has also been found to inhibit the activity of AChE, resulting in an increase in the amount of acetylcholine in the synapse. This can lead to an increase in the activity of the muscles, as well as an increase in the activity of other neurons.
Advantages and Limitations for Lab Experiments
2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it is relatively stable and can be stored for long periods of time. One limitation is that it is not very soluble in water, so it can be difficult to dissolve in aqueous solutions. Another limitation is that it is relatively expensive, so it may not be suitable for large-scale experiments.
Future Directions
2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has a number of potential future directions. One potential direction is to further study its mechanism of action and its effects on different types of nAChRs. Another potential direction is to study its potential use as an inhibitor of other enzymes, such as enzymes involved in signal transduction pathways. A third potential direction is to study its potential use as a tool for studying the structure and function of proteins involved in other biological processes. A fourth potential direction is to study its potential use as a therapeutic agent for treating diseases and disorders related to the nAChRs or AChE. Finally, a fifth potential direction is to study its potential use as a tool for drug discovery and development.
Synthesis Methods
2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% can be synthesized using a four-step process. The first step involves the synthesis of 2-hydroxy-5-pyrrolidinylnicotinic acid (2-H5-PN) by reacting pyrrolidine-2-carboxylic acid and nicotinic acid with a base catalyst. The second step involves the sulfonylation of 2-H5-PN with 3-sulfonylphenylsulfonyl chloride, forming 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%. The third step involves the purification of the 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%, which can be done using column chromatography. The fourth and final step involves the characterization of the compound, which can be done using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
properties
IUPAC Name |
2-oxo-5-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-15-14(16(20)21)9-12(10-17-15)11-4-3-5-13(8-11)24(22,23)18-6-1-2-7-18/h3-5,8-10H,1-2,6-7H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVIAUQUOWVXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CNC(=O)C(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688466 |
Source


|
| Record name | 2-Oxo-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261924-06-4 |
Source


|
| Record name | 2-Oxo-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395169.png)

![3-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395185.png)
![2-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395186.png)
![6-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395190.png)
![3-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395205.png)
![5-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395213.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395216.png)
![2-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395222.png)
![6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395242.png)
![2-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395247.png)